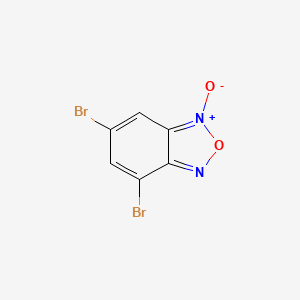

4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide

Description

4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide (hereafter referred to as 4,6-DBr-BOX) is a brominated derivative of the 2,1,3-benzoxadiazole (BOX) heterocyclic system. BOX derivatives are characterized by a planar, bicyclic structure with oxygen and nitrogen atoms contributing to their high electron-withdrawing capacity and fluorescence properties . The bromine substituents at the 4- and 6-positions enhance its reactivity and electronic tunability, making it a candidate for applications in organic electronics, fluorophores, and sensors .

Properties

Molecular Formula |

C6H2Br2N2O2 |

|---|---|

Molecular Weight |

293.90 g/mol |

IUPAC Name |

4,6-dibromo-1-oxido-2,1,3-benzoxadiazol-1-ium |

InChI |

InChI=1S/C6H2Br2N2O2/c7-3-1-4(8)6-5(2-3)10(11)12-9-6/h1-2H |

InChI Key |

XEHHIADOOVNCSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=NO[N+](=C21)[O-])Br)Br |

Origin of Product |

United States |

Preparation Methods

Table 1: Analytical Data for this compound

Mechanistic Insights into Bromine Orientation and Reactivity

The electronic structure of the benzoxadiazole 1-oxide significantly influences bromination patterns. Density functional theory (DFT) calculations on analogous systems reveal that the N-oxide group creates regions of high electron density at the 4- and 6-positions, facilitating electrophilic attack. Cyclic voltammetry studies further support this, showing reduction potentials consistent with electron-deficient aromatic systems.

Side reactions, such as over-bromination or ring-opening, are mitigated by:

-

Stoichiometric Control : Limiting Br₂ to 2.2 equivalents prevents polybromination.

-

Temperature Moderation : Maintaining the reaction below 70°C avoids decomposition of the N-oxide moiety.

Alternative Synthetic Routes and Comparative Analysis

While the NaOCl/TBAB method remains predominant, alternative pathways have been explored:

-

Palladium-Catalyzed Coupling : A Sonogashira coupling approach using this compound and terminal alkynes has been reported for functionalized derivatives. This method employs PdCl₂(PPh₃)₂ and CuI in triethylamine/tetrahydrofuran (Et₃N/THF), achieving yields of 71–82%.

-

Direct Oxidation of Dibrominated Precursors : Commercial 4,6-dibromo-2,1,3-benzoxadiazole (CAS 769-56-2) can be oxidized to the 1-oxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. However, this route is less efficient (yield: 60–65%) due to competing side reactions.

Challenges in Purification and Scalability

Purification of this compound poses challenges due to its moderate solubility in common organic solvents. Recrystallization from ethanol/water (1:1) is preferred for small-scale synthesis, while flash chromatography is necessary for larger batches. Industrial-scale production remains limited by the cost of TBAB and the exothermic nature of the bromination step, necessitating specialized equipment for temperature control.

Applications and Derivatives

The this compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxadiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and conducting polymers for electronic devices

Mechanism of Action

The mechanism of action of 4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE involves its interaction with specific molecular targets and pathways. The compound can interact with electron-rich sites in biomolecules, leading to various biological effects. In organic electronics, its unique electronic properties enable it to function as an efficient building block for light-emitting and conducting materials .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Benzothiadiazole (BTD) Derivatives

- Structure : BTD replaces the oxygen atom in BOX with sulfur, resulting in 2,1,3-benzothiadiazole. For example, 4,7-dibromo-2,1,3-benzothiadiazole (4,7-DBr-BTD) is a structural analog of 4,6-DBr-BOX .

- Electronegativity : The oxygen in BOX imparts higher electronegativity compared to sulfur in BTD, leading to stronger electron-withdrawing effects. This difference influences frontier molecular orbitals (HOMO-LUMO gaps) and charge-transfer characteristics .

- Band Gaps : BOX derivatives exhibit electrochemical band gaps of 2.48–2.70 eV, closely aligned with optical band gaps (2.64–2.67 eV). BTD derivatives show similar ranges but with slight variations due to sulfur’s lower electronegativity .

Benzoselenadiazole (BSeD) Derivatives

- Structure : Substitution with selenium (e.g., 4,6-dibromo-2,1,3-benzoselenadiazole) further reduces electronegativity compared to BOX and BTD. This increases polarizability and alters charge-transfer dynamics .

Nitro-Substituted BOX Derivatives

- Example: 4,6-Dinitro-7-(thiazol-2-ylamino)benzo[c][1,2,5]oxadiazole 1-oxide. Nitro groups enhance electron deficiency, red-shifting absorption/emission spectra compared to brominated analogs .

Photophysical Properties

- Key Insight: The oxygen atom in BOX derivatives enhances rigidity and planarity, leading to higher quantum yields compared to BTD and BSeD. Bromine substituents further stabilize excited states, reducing non-radiative decay .

Thermal and Electrochemical Stability

- Thermal Degradation : BOX derivatives, including 4,6-DBr-BOX, exhibit thermal stability up to ~300°C, with degradation rates peaking near this temperature. BTD and BSeD derivatives degrade at slightly lower temperatures (~280°C) due to weaker heteroatom bonds .

- Redox Behavior: Cyclic voltammetry reveals reversible reduction waves for BOX derivatives (E₁/₂ = −1.2 to −1.5 V vs. Fc/Fc⁺), attributed to electron-deficient cores. BTD derivatives show similar trends but with less negative reduction potentials due to sulfur’s lower electronegativity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-dibromo-2,1,3-benzoxadiazole 1-oxide, and how is regioselectivity achieved?

- Methodology : The compound is typically synthesized via bromination of the parent benzoxadiazole 1-oxide. A reported approach involves cyclization of 2-nitroaniline derivatives followed by bromination. For example, bromination of 2,1,3-benzoxadiazole 1-oxide using bromine in hydrobromic acid under controlled conditions (e.g., temperature, stoichiometry) can yield dibromo derivatives. However, achieving 4,6-regioselectivity (vs. 4,7) may require directing groups or optimized bromination conditions (e.g., Lewis acid catalysis). Post-synthesis, column chromatography (silica gel, CH₃CN/hexane) is used for purification .

- Key Data : In a related synthesis of 4,7-dibromo-2,1,3-benzoxadiazole, bromination at 65°C with HBr yielded 88% product after purification .

Q. How is the structure of this compound confirmed spectroscopically?

- Methodology :

- ¹H/¹³C NMR : Aromatic protons in low-field regions (e.g., 7.6–8.2 ppm) confirm the benzoxadiazole core. Bromine substituents deshield adjacent protons, splitting patterns help assign positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 308.84 for C₆H₂Br₂N₂O₂).

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry; bond angles and Br positions are validated .

Advanced Research Questions

Q. What strategies address contradictions in regioselectivity during bromination of benzoxadiazole derivatives?

- Methodology :

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to guide bromination. For example, nitration before bromination can influence Br placement .

- Computational Modeling : DFT calculations predict favorable bromination sites based on charge distribution and transition-state stability .

- Experimental Optimization : Systematic screening of brominating agents (e.g., NBS vs. Br₂), solvents (polar vs. nonpolar), and temperatures to favor 4,6-dibromo over 4,7 isomers .

Q. How does this compound perform in organic electronic materials?

- Methodology :

- Sonogashira Coupling : React with terminal alkynes (e.g., aryl acetylenes) to form π-conjugated polymers for OLEDs. For example, coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives yields emissive materials with tunable bandgaps .

- Electrochemical Analysis : Cyclic voltammetry (CV) measures HOMO/LUMO levels (e.g., LUMO ≈ -3.2 eV), critical for charge transport in photovoltaic devices .

Q. What in vitro assays evaluate the biological activity of this compound derivatives?

- Methodology :

- Antioxidant Assays : DPPH radical scavenging and FRAP tests assess redox activity linked to DNA-protective effects .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify IC₅₀ values. Nitro or amino derivatives often show enhanced activity compared to brominated analogs .

- Key Finding : A nitro-substituted analog demonstrated a DNA-protective effect at 10 μM, potentially via ROS scavenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.